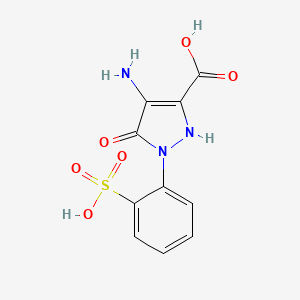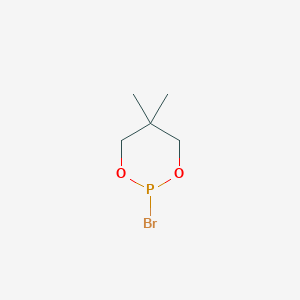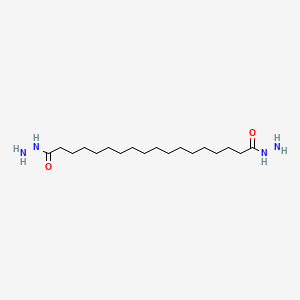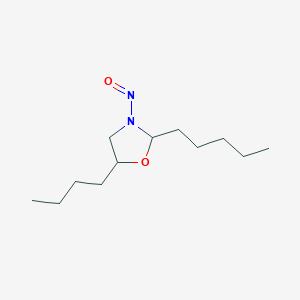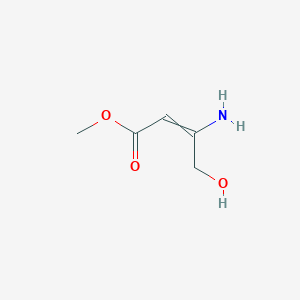
Methyl 3-amino-4-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-hydroxybut-2-enoate is an organic compound with the molecular formula C5H9NO3 It is characterized by the presence of an amino group, a hydroxyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia and formaldehyde under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the amino group is introduced through the addition of ammonia, and the hydroxyl group is formed through the reaction with formaldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-amino-4-oxobut-2-enoate.
Reduction: The compound can be reduced to form methyl 3-amino-4-hydroxybutanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 3-amino-4-oxobut-2-enoate
Reduction: Methyl 3-amino-4-hydroxybutanoate
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-amino-4-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate): This compound is similar in structure but lacks the amino group.
Methyl 3-amino-4-oxobut-2-enoate: This is an oxidized derivative of methyl 3-amino-4-hydroxybut-2-enoate.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
96314-60-2 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
methyl 3-amino-4-hydroxybut-2-enoate |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)2-4(6)3-7/h2,7H,3,6H2,1H3 |
InChI-Schlüssel |
KQMAOHJYHJWEHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


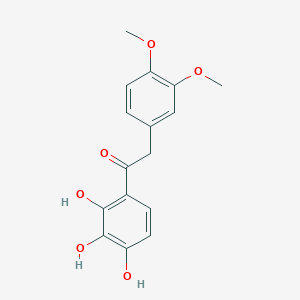
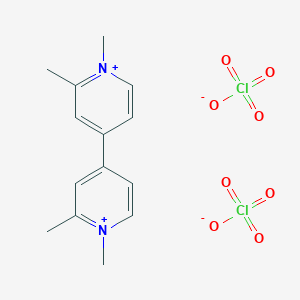
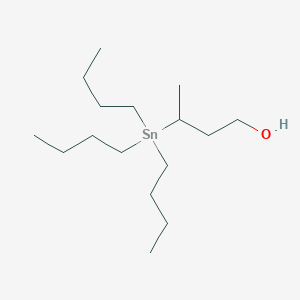

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
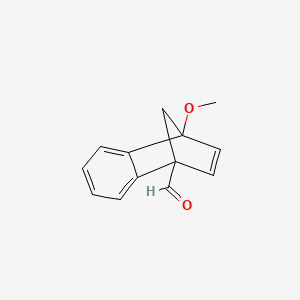
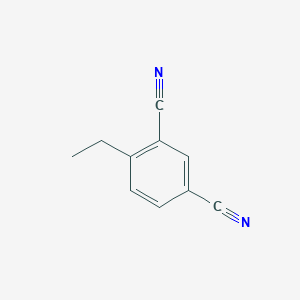
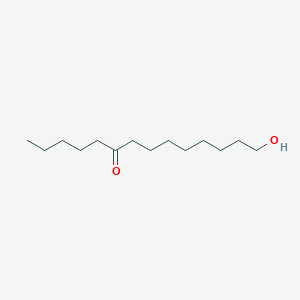
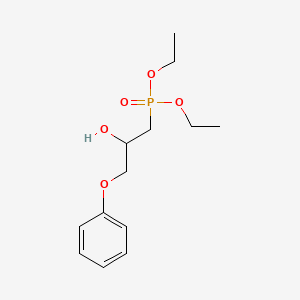
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
